6-ヒドロキシプレグン-4-エン-3,20-ジオン

概要

説明

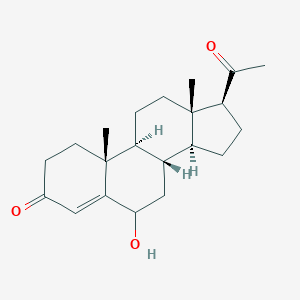

6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .

科学的研究の応用

Chemistry

6-Hydroxypregn-4-ene-3,20-dione serves as an intermediate in the synthesis of various steroidal compounds. Its unique structure allows for the modification of its chemical properties to create derivatives with enhanced biological activities.

Biology

In biological research, this compound is studied for its role in steroid metabolism and interactions with steroid hormone receptors. It influences several cellular processes and metabolic pathways:

- Steroid Metabolism : Involved in the biosynthesis of steroid hormones.

- Receptor Interactions : Exhibits binding affinity to various steroid hormone receptors, affecting physiological responses.

Medicine

The potential therapeutic applications of 6-hydroxypregn-4-ene-3,20-dione include:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anti-cancer Effects : Research indicates possible roles in inhibiting cancer cell proliferation.

Industrial Applications

This compound is utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive steroids. Its unique properties make it valuable in medicinal chemistry and endocrinology.

Case Studies and Research Findings

-

Steroid Metabolism Study :

- A study indicated that 6-hydroxypregn-4-ene-3,20-dione plays a crucial role in the metabolic pathways of steroids. It was shown to influence the synthesis rates of other steroid hormones under varying physiological conditions.

-

Therapeutic Application Research :

- Investigations into its anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in vitro. Further studies are needed to assess its efficacy in vivo.

-

Binding Affinity Studies :

- Research focusing on receptor interactions demonstrated that 6-hydroxypregn-4-ene-3,20-dione has significant binding affinity to both progesterone and glucocorticoid receptors. This suggests potential applications in treating hormone-related disorders.

作用機序

Biochemical Pathways

It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of 6-Hydroxypregn-4-ene-3,20-dione often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .

化学反応の分析

Types of Reactions: 6-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6th position can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form 6-dehydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 6-ketopregn-4-ene-3,20-dione.

Reduction: Formation of 6-dehydroxy derivatives.

Substitution: Formation of 6-substituted pregn-4-ene-3,20-dione derivatives.

類似化合物との比較

17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.

21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.

11α-Hydroxyprogesterone: Studied for its glucocorticoid activity

Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .

生物活性

Overview

6-Hydroxypregn-4-ene-3,20-dione, also known as 6-hydroxyprogesterone, is a steroidal compound derived from progesterone. Its molecular formula is C21H30O3, and it possesses significant biological activity due to its structural characteristics and interactions with various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Biochemical Pathways

6-Hydroxypregn-4-ene-3,20-dione plays a crucial role in steroid biosynthesis. Its hydroxyl group at the 6th position enhances its reactivity and allows it to participate in various biochemical processes. The compound can undergo multiple transformations, including oxidation and reduction reactions, which are essential for its biological functions.

Action Environment

The biological activity of 6-hydroxypregn-4-ene-3,20-dione can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the compound's stability and efficacy in biological systems.

Hormonal Activity

6-Hydroxypregn-4-ene-3,20-dione exhibits hormonal activity similar to that of progesterone. It binds to progesterone receptors and modulates gene expression involved in reproductive processes. This activity has implications for fertility treatments and hormone replacement therapies.

Anti-inflammatory Properties

Research indicates that 6-hydroxypregn-4-ene-3,20-dione may possess anti-inflammatory properties. It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of 6-hydroxypregn-4-ene-3,20-dione. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Case Studies

- Fungal Biotransformation : A study demonstrated the biotransformation of progesterone into 6-hydroxypregn-4-ene-3,20-dione using the fungus Cunninghamella elegans. This method showcased an efficient way to produce hydroxylated derivatives with potential therapeutic applications .

- In Silico Studies : Cheminformatics tools were employed to evaluate the pharmacokinetic properties of hydroxylated derivatives from biotransformation processes. The results indicated that these compounds could serve as effective inhibitors of testosterone 17β-dehydrogenase, suggesting their utility in treating androgen-dependent conditions .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Hydroxypregn-4-ene-3,20-dione | C21H30O3 | Hormonal activity, anti-inflammatory effects |

| 17α-Hydroxyprogesterone | C21H30O3 | Similar hormonal effects but different receptor interactions |

| 21-Hydroxyprogesterone | C21H30O3 | Involved in corticosteroid biosynthesis |

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHPWKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-20-6 | |

| Record name | 6-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。